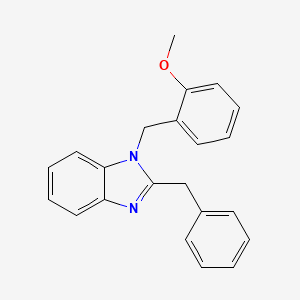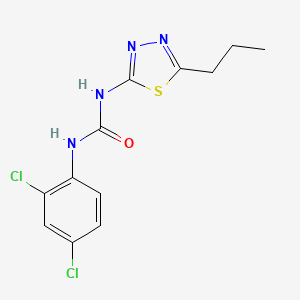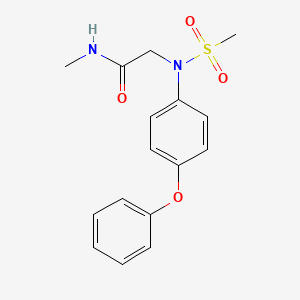
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide acts as a potent inhibitor of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide by binding to the ATP-binding site of the enzyme. This inhibits the activity of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and leads to the activation of various downstream signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, modulation of neurotransmitter release, and inhibition of tumor cell growth. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and bipolar disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide inhibition. However, it also has some limitations, including its poor solubility in water and the potential for off-target effects at high concentrations.
Direcciones Futuras
The potential therapeutic applications of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide are still being explored, and several future directions for research have been identified. These include the development of more potent and selective N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail.
Conclusion:
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and modulate various cellular processes makes it a promising candidate for the development of novel therapeutics in various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the use of various reagents and solvents, including 4-phenoxyphenylboronic acid, methylsulfonyl chloride, and N-methylglycine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3 (N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide), a key enzyme involved in the regulation of various cellular processes, including metabolism, cell signaling, and gene expression.
Propiedades
IUPAC Name |
N-methyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(23(2,20)21)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKYMQBGXNOYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)

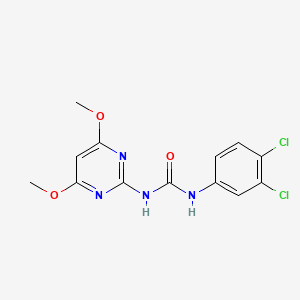
![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
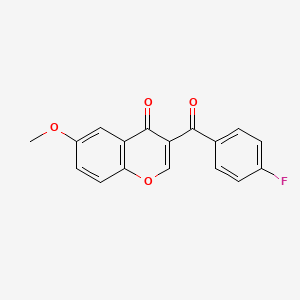
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
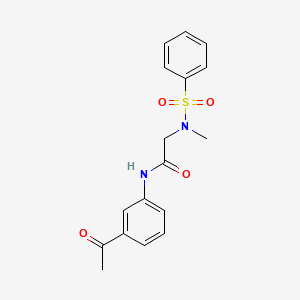
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5777334.png)
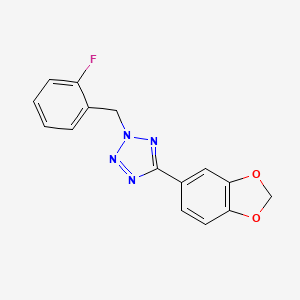
![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)
